

In-Depth Technical Guide: Characterization of D-Glucurono-6,3-lactone Acetonide

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Compound of Interest

Compound Name: *D-Glucurono-6,3-lactone
acetonide*

Cat. No.: *B2794563*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **D-Glucurono-6,3-lactone acetonide** (CAS No. 20513-98-8), a key intermediate in synthetic organic chemistry. This document outlines its physicochemical properties, spectroscopic profile, and detailed experimental protocols for its synthesis and analysis, designed to support research and development in the pharmaceutical and biochemical fields.

Core Physicochemical and Spectroscopic Data

D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-Isopropylidene- α -D-glucofuranurono-6,3-lactone, is a white to off-white crystalline powder.^[1] Its structure, featuring a lactone ring and an acetonide protecting group, makes it a versatile building block in the synthesis of various bioactive molecules, including glycosaminoglycans.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **D-Glucurono-6,3-lactone acetonide** is presented in Table 1.

Property	Value	Reference
CAS Number	20513-98-8	[1][2][3][4][5]
Molecular Formula	C ₉ H ₁₂ O ₆	[1][2][4][5]
Molecular Weight	216.19 g/mol	[1][4]
Appearance	White to off-white powder	[1]
Melting Point	119-121 °C	[2][6]
Boiling Point	385.994 °C at 760 mmHg	[2][6]
Density	1.411 g/cm ³	[2]
Optical Rotation	+52.5° ± 2° (c=1, chloroform)	
Solubility	Slightly soluble in chloroform and water	[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **D-Glucurono-6,3-lactone acetonide**.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	

Table 5: Mass Spectrometry (MS) Data

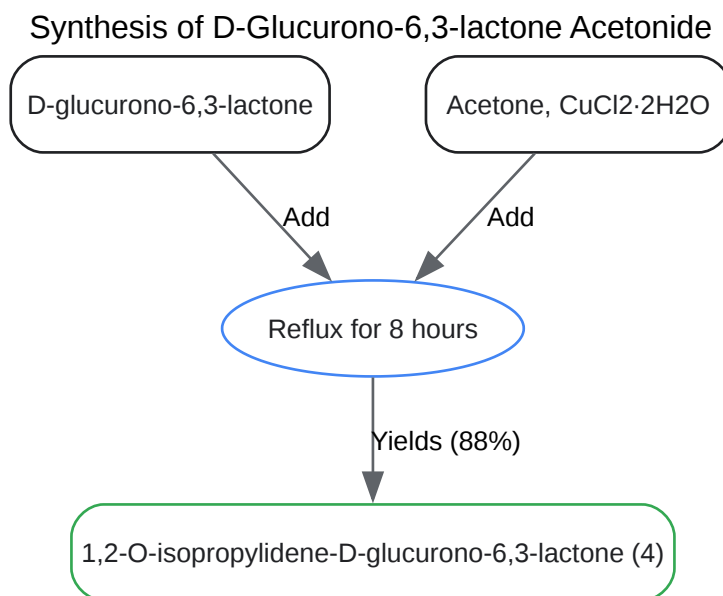
m/z	Assignment
Data not available in search results	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **D-Glucurono-6,3-lactone acetonide** are provided below.

Synthesis of D-Glucurono-6,3-lactone Acetonide

A high-yield synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone has been reported with a yield of 88%.^[7] The workflow for this synthesis is depicted in the diagram below.



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Caption: Synthetic route for **D-Glucurono-6,3-lactone acetonide**.

Protocol:

- Place 880 mg (5 mmol) of D-glucurono-6,3-lactone in a 100 mL round bottom flask.
- Add acetone and a catalytic amount of CuCl₂·2H₂O.
- Reflux the reaction mixture for 8 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the crude product is obtained after evaporation of the solvent.
- The crude product is purified by column chromatography on silica gel using a chloroform:acetone (30:1) eluent system to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone.

Characterization Methods

The following are general protocols for the analytical techniques used to characterize **D-Glucurono-6,3-lactone acetonide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3).
- **^1H NMR Spectroscopy:** Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
- **^{13}C NMR Spectroscopy:** Acquire the spectrum on a 100 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** Record the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

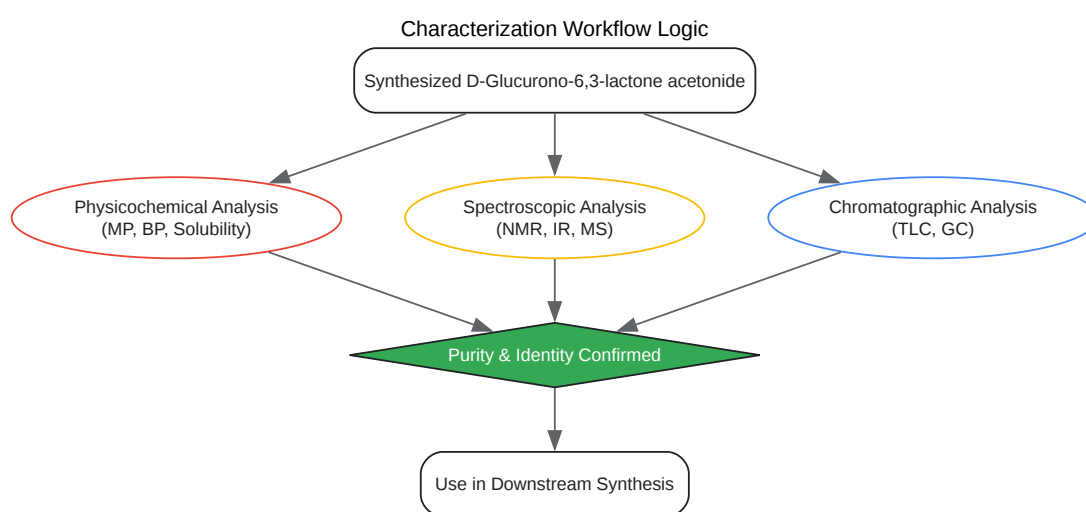
- **Ionization Method:** Utilize a suitable ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Data Acquisition:** Obtain the mass spectrum over an appropriate m/z range to observe the molecular ion and characteristic fragment ions.

Optical Rotation

- **Sample Preparation:** Prepare a solution of the sample in a suitable solvent (e.g., chloroform) at a known concentration (e.g., $c=1$).
- **Measurement:** Use a polarimeter to measure the optical rotation at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).

Signaling Pathways and Logical Relationships

The primary role of **D-Glucurono-6,3-lactone acetonide** in drug development is as a synthetic intermediate. Its characterization is a critical step in ensuring the purity and identity of the starting material for the synthesis of more complex target molecules.



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Caption: Logical workflow for the characterization of the synthesized compound.

Applications

D-Glucurono-6,3-lactone acetonide is a valuable intermediate in the synthesis of various biologically active compounds. Its protected hydroxyl groups allow for selective modification at other positions of the molecule. It has been noted for its utility in the preparation of other sugar derivatives and as a building block for complex natural products. The parent compound, D-

glucuronolactone, is a component of connective tissues and has been used in pharmaceuticals and energy drinks.[1]

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